7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one
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Overview
Description
Tricycloalternarene 2b is a sesquiterpenoid compound with the IUPAC name 7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one . It is a secondary metabolite produced by various fungi, including species from the genera Aspergillus and Alternaria . This compound has garnered interest due to its diverse biological activities, including antimicrobial and cytotoxic effects .
Preparation Methods
Tricycloalternarene 2b is typically isolated from the fermentation broth of fungi such as Aspergillus sp. and Alternaria tenuissma . The isolation process involves bioassay-guided fractionation of the crude extract, followed by purification using techniques like NMR, mass spectrometry, and optical rotation data analysis .
Chemical Reactions Analysis
Tricycloalternarene 2b undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
Tricycloalternarene 2b has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is studied for its unique structure and reactivity. In biology, it has shown potent cytotoxicity against human lung adenocarcinoma A549 cell lines, with an IC50 value of 2.91 μM . Additionally, it exhibits moderate inhibitory effects on Candida albicans, making it a potential candidate for antifungal therapies . In medicine, its cytotoxic properties are being explored for potential cancer treatments .
Mechanism of Action
The mechanism of action of tricycloalternarene 2b involves its interaction with cellular targets, leading to cytotoxic effects . It is believed to interfere with cellular pathways essential for cell survival and proliferation, although the exact molecular targets and pathways involved are still under investigation . Further research is needed to elucidate the detailed mechanism by which tricycloalternarene 2b exerts its effects .
Comparison with Similar Compounds
Similar compounds include tricycloalternarene 3a, tricycloalternarene 3b, and ACTG-toxin F . These compounds share structural similarities but differ in their specific functional groups and biological activities . Tricycloalternarene 2b is unique due to its potent cytotoxicity and moderate antifungal activity, distinguishing it from other tricycloalternarenes .
Properties
CAS No. |
103873-59-2 |
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Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C21H30O4/c1-13(12-22)5-4-6-14(2)15-9-10-21(3)17(15)11-16-19(25-21)8-7-18(23)20(16)24/h5,9,14,17-18,22-23H,4,6-8,10-12H2,1-3H3/b13-5+ |
InChI Key |
KOATXBNOVXBDJE-WLRTZDKTSA-N |
SMILES |
CC(CCC=C(C)CO)C1=CCC2(C1CC3=C(O2)CCC(C3=O)O)C |
Isomeric SMILES |
CC(CC/C=C(\C)/CO)C1=CCC2(C1CC3=C(O2)CCC(C3=O)O)C |
Canonical SMILES |
CC(CCC=C(C)CO)C1=CCC2(C1CC3=C(O2)CCC(C3=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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